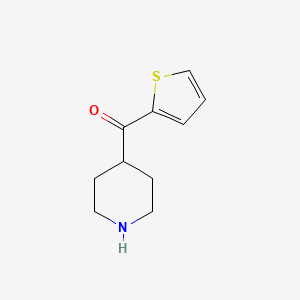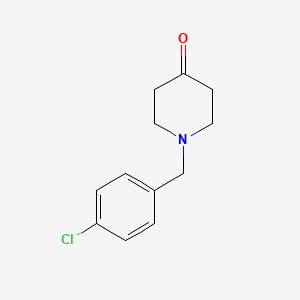
1-(4-Chlorobenzyl)piperidin-4-one
Übersicht
Beschreibung
1-(4-Chlorobenzyl)piperidin-4-one, also known as CBP, is a synthetic compound that belongs to the class of piperidinone derivatives. It is a colorless solid that is insoluble in water and has a molecular weight of 213.6 g/mol. The chemical structure of CBP is C10H13ClN2O and it has a melting point of 95-97°C. CBP has been studied for its potential applications in the field of medicinal chemistry and has been used as an industrial intermediate for the production of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
“1-(4-Chlorobenzyl)piperidin-4-one” derivatives have shown promising results in combating malaria, particularly against resistant strains of Plasmodium falciparum. Studies have demonstrated that these compounds can inhibit parasite growth by 56 to 93% at concentrations of 40 μg/mL. Notably, certain alcohol analogues with a hydroxyl group at C-7’ have exhibited significant selectivity and potency, suggesting their potential as antimalarial leads .
Antiproliferative Effects in Cancer Research
Derivatives of “1-(4-Chlorobenzyl)piperidin-4-one” have been evaluated for their antiproliferative effects against various human cell lines. This indicates potential applications in cancer research, where these compounds could be used to inhibit the growth of cancer cells. The exploration of these derivatives could lead to the development of new anticancer agents.
Antitubercular Properties
Certain cyclopropyl methanol derivatives, which include a piperidine structure similar to “1-(4-Chlorobenzyl)piperidin-4-one,” have demonstrated significant activity against tuberculosis. This suggests that these compounds could be further developed as treatments for this infectious disease.
Insecticidal Applications
Compounds derived from Piper nigrum Linn. that contain piperidine structures have shown insecticidal properties. This indicates potential agricultural uses for “1-(4-Chlorobenzyl)piperidin-4-one” derivatives, where they could be used to protect crops from insect pests.
Electrochemical Oxidation in Synthetic Chemistry
Research into the electrochemical oxidation of piperidin-4-ones, related to “1-(4-Chlorobenzyl)piperidin-4-one,” has highlighted their potential in synthetic chemistry applications. These studies suggest that these compounds could be used in the synthesis of various organic molecules.
Pharmacological Activities
The core structure of “1-(4-Chlorobenzyl)piperidin-4-one” has been identified as a potential pharmacophore due to its versatility. It has been reported to possess various pharmacological activities, including anticancer and anti-HIV activities. This versatility makes it a valuable compound for further pharmacological research .
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTWGHYTGOWQSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441763 | |
| Record name | 1-(4-chlorobenzyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)piperidin-4-one | |
CAS RN |
21937-61-1 | |
| Record name | 1-(4-chlorobenzyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(4-chlorophenyl)methyl]piperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[1,2-b:4,5-b']difuran-2,6-dione, 3-phenyl-7-(4-propoxyphenyl)-](/img/structure/B1611407.png)
![3H-Pyrazol-3-one,2,4-dihydro-5-methyl-2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]-](/img/structure/B1611408.png)

![Oxazolo[4,5-C]pyridine](/img/structure/B1611411.png)

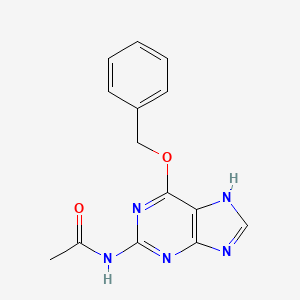
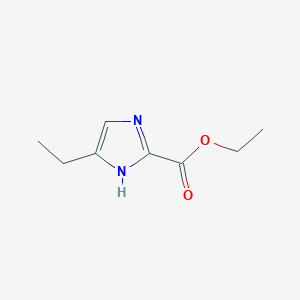

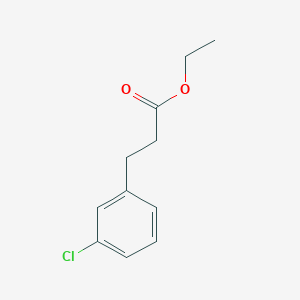

![1h-Imidazo[1,2-a]benzimidazole](/img/structure/B1611422.png)
